molecular formula C14H10F2N2O4 B2765263 N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine CAS No. 329699-36-7

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Cat. No.: B2765263
CAS No.: 329699-36-7
M. Wt: 308.241
InChI Key: GXBDQQXDRYXCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is a useful research compound. Its molecular formula is C14H10F2N2O4 and its molecular weight is 308.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Probe Design for Nitric Oxide Reactivity

One application involves the mechanism of reaction with nitric oxide (NO) to form N-nitrosated products in aqueous solutions, as investigated in the context of designing faster-reacting probes for NO detection. The study by McQuade, Pluth, and Lippard (2010) elaborates on the first-order reaction dynamics in the presence of CuFL1 with NO and highlights the importance of the protonation state of the secondary amine for reactivity. This research provides insights into the design of sensitive probes for NO, a critical signaling molecule in biology (McQuade, Pluth, & Lippard, 2010).

2. Nucleoside Transport Inhibition

Another significant application is in the inhibition of the nucleoside transport protein ENT1, which is crucial for drug absorption and penetration into the central nervous system (CNS). Research by Tromp et al. (2004) focused on replacing the ribose moiety of 4-nitrobenzylthioinosine (NBTI) with substituted benzyl groups, aiming to reduce the compound's polarity while retaining its affinity for ENT1. This study contributes to the development of compounds with enhanced oral bioavailability and CNS penetration, potentially improving therapeutic efficacy (Tromp et al., 2004).

3. Environmental Transformation Studies

The abiotic transformation of sulfamethoxazole (SMX), a widely used antibiotic, under denitrifying conditions in the water cycle, also represents a research area. Nödler et al. (2012) explored how SMX undergoes transformations to form different products depending on the environmental conditions, shedding light on the behavior of pharmaceuticals in water treatment processes and natural water bodies. This research is vital for understanding and mitigating the environmental impact of persistent pharmaceutical pollutants (Nödler et al., 2012).

4. Detection of Aromatic Amines in Consumer Products

Lizier and Zanoni (2012) demonstrated the use of ionic liquid as a novel medium to improve the separation and quantification of aromatic amines in hair dyes by liquid chromatography coupled to electrochemical detection. This approach facilitates the detection of contaminants in consumer products, contributing to public health safety by ensuring the monitoring of potentially harmful substances (Lizier & Zanoni, 2012).

Properties

IUPAC Name

2,4-difluoro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c15-9-1-2-11(10(16)4-9)17-6-8-3-13-14(22-7-21-13)5-12(8)18(19)20/h1-5,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDQQXDRYXCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.